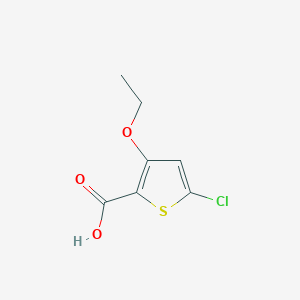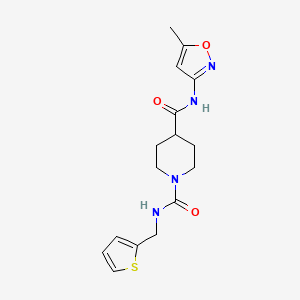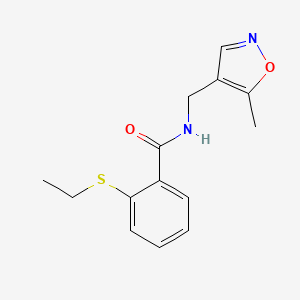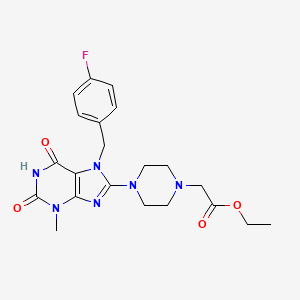
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide and related compounds involves multiple steps, starting from various precursors. In one study, the synthesis began with N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, which was further reacted with methylhydrazine or phenylhydrazine to yield N-substituted pyrazoline derivatives. These derivatives were then acetylated or reacted with morpholine to produce the final compounds. The pharmacological screening of these compounds indicated good anti-inflammatory activities with less toxicity . Another study synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, which involved converting aromatic acids into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols. The final compounds were obtained by stirring these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide, showing activity against acetylcholinesterase .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods. For instance, the structure assignments of the synthesized pyrazoline derivatives were based on chemical and spectroscopic evidence . Similarly, the 1,3,4-oxadiazole derivatives were confirmed by (1)H-NMR, IR, and mass spectral data . The molecular conformations of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides were studied, revealing that different conformations co-exist within the same compound, and these conformations are influenced by the orientation of substituents and the presence of hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite diverse and include acylation, hydrazinolysis, and reactions with various reagents like acetyl chloride, morpholine, and paraformaldehyde to yield the desired products . The synthesis of 1,3,4-oxadiazole derivatives also involves the use of DMF and sodium hydride, indicating the need for specific conditions to achieve the desired chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the presence of specific functional groups. The anti-inflammatory properties of the pyrazoline derivatives suggest that these compounds have the potential for medicinal applications . The oxadiazole derivatives' activity against acetylcholinesterase indicates their potential use in treating diseases related to cholinergic dysfunction . The molecular conformations and hydrogen bonding patterns observed in the crystal structures of related compounds provide insights into their stability and reactivity .
Applications De Recherche Scientifique
Molecular Conformation and Hydrogen Bonding
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide and its derivatives have been studied extensively for their molecular conformations and hydrogen bonding patterns. For instance, different molecular conformations co-exist in each of three 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. The study highlights the hydrogen bonding in zero, one, and two dimensions, indicating a range of biological activities and potential interest and value in further research (Narayana et al., 2016). Moreover, hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have been examined to understand the molecular interactions better (López et al., 2010).
Antioxidant and Anticancer Activity
The compound has been studied for its antioxidant and anticancer activities. Notably, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized. These complexes have shown significant antioxidant activity, adding a new dimension to the therapeutic potential of these compounds (Chkirate et al., 2019). Furthermore, certain derivatives have shown cytotoxic activity against various cancer cell lines, highlighting the compound's potential in cancer therapy (Al-Sanea et al., 2020).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9-6-10(2)18(17-9)8-14(19)16-12-7-11(15)4-5-13(12)20-3/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRFXTACSATQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2508495.png)

![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)
![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)

![N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2508504.png)

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)
![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)
![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)
